molecular formula C34H36P2 B13716931 (1R,1'R,2R,2'R)-(-)2,2'-diphenylphosphino-1,1'-bicyclopentyl CAS No. 186803-02-1

(1R,1'R,2R,2'R)-(-)2,2'-diphenylphosphino-1,1'-bicyclopentyl

Cat. No.: B13716931
CAS No.: 186803-02-1
M. Wt: 506.6 g/mol
InChI Key: UKCDADXCAXXBGR-YFRBGRBWSA-N
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Description

(1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its high enantioselectivity and efficiency in various chemical reactions, making it a valuable tool in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl typically involves the reaction of 1,1’-bicyclopentyl-2,2’-diol with diphenylphosphine in the presence of a base. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the phosphine groups. The product is then purified using column chromatography to obtain the desired chiral ligand with high purity .

Industrial Production Methods

In an industrial setting, the production of (1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds with high enantioselectivity.

    Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of chiral drugs.

    Industry: Applied in the production of fine chemicals and agrochemicals[][3].

Mechanism of Action

The mechanism by which (1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl exerts its effects involves the coordination of the phosphine groups to transition metals. This coordination forms a stable complex that facilitates various catalytic reactions. The chiral nature of the ligand induces enantioselectivity in the reaction, leading to the formation of chiral products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,1’R,2R,2’R)-(-)2,2’-diphenylphosphino-1,1’-bicyclopentyl is unique due to its bicyclic structure, which provides enhanced stability and rigidity compared to other chiral phosphine ligands. This structural feature contributes to its high enantioselectivity and efficiency in catalytic reactions .

Properties

CAS No.

186803-02-1

Molecular Formula

C34H36P2

Molecular Weight

506.6 g/mol

IUPAC Name

[(1R,2R)-2-[(1R,2R)-2-diphenylphosphanylcyclopentyl]cyclopentyl]-diphenylphosphane

InChI

InChI=1S/C34H36P2/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-23-31(33)32-24-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-12,15-22,31-34H,13-14,23-26H2/t31-,32-,33-,34-/m1/s1

InChI Key

UKCDADXCAXXBGR-YFRBGRBWSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)P(C2=CC=CC=C2)C3=CC=CC=C3)[C@H]4CCC[C@H]4P(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4CCCC4P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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